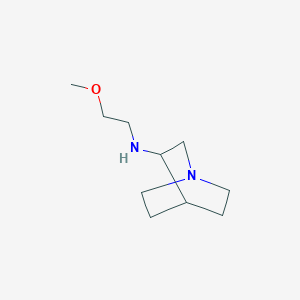![molecular formula C17H14F3N3O2 B6136832 5-oxo-N-3-pyridinyl-1-[3-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxamide](/img/structure/B6136832.png)
5-oxo-N-3-pyridinyl-1-[3-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-oxo-N-3-pyridinyl-1-[3-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxamide, also known as TFP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The exact mechanism of action of 5-oxo-N-3-pyridinyl-1-[3-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxamide is not fully understood. However, it is believed to act as a positive allosteric modulator of the GABA-A receptor, which is responsible for regulating the activity of the neurotransmitter gamma-aminobutyric acid (GABA). By enhancing the activity of the GABA-A receptor, 5-oxo-N-3-pyridinyl-1-[3-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxamide can increase the inhibitory tone in the brain, resulting in its anxiolytic and anticonvulsant effects.
Biochemical and Physiological Effects:
5-oxo-N-3-pyridinyl-1-[3-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxamide has been shown to have a variety of biochemical and physiological effects. It has been demonstrated to increase the binding affinity of GABA to the GABA-A receptor, resulting in increased chloride ion influx and hyperpolarization of the neuronal membrane. This leads to a decrease in the excitability of the neurons, which can result in its anticonvulsant and anxiolytic effects. 5-oxo-N-3-pyridinyl-1-[3-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxamide has also been shown to increase the levels of serotonin and norepinephrine in the brain, which may contribute to its antidepressant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-oxo-N-3-pyridinyl-1-[3-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxamide in lab experiments is its high potency and selectivity for the GABA-A receptor. This makes it an ideal tool for studying the role of the GABA-A receptor in various physiological and pathological conditions. However, one limitation of using 5-oxo-N-3-pyridinyl-1-[3-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxamide is its potential for off-target effects, which may complicate the interpretation of the results.
Direcciones Futuras
There are several future directions for research on 5-oxo-N-3-pyridinyl-1-[3-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxamide. One area of interest is its potential as a therapeutic agent for neurological disorders, such as epilepsy and anxiety disorders. Another area of interest is its potential as a drug target for cancer therapy. Additionally, further studies are needed to elucidate the exact mechanism of action of 5-oxo-N-3-pyridinyl-1-[3-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxamide and to identify any potential off-target effects.
Métodos De Síntesis
5-oxo-N-3-pyridinyl-1-[3-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxamide can be synthesized through a multistep process that involves the reaction of 3-(trifluoromethyl)benzaldehyde with 3-pyridinecarboxylic acid, followed by the formation of a pyrrolidine ring. The final product is obtained after purification through column chromatography.
Aplicaciones Científicas De Investigación
5-oxo-N-3-pyridinyl-1-[3-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. It has been shown to exhibit anticonvulsant, anxiolytic, and antidepressant properties, which make it a promising candidate for the treatment of neurological disorders. 5-oxo-N-3-pyridinyl-1-[3-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxamide has also been investigated for its potential as a drug target for cancer therapy.
Propiedades
IUPAC Name |
5-oxo-N-pyridin-3-yl-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3O2/c18-17(19,20)12-3-1-5-14(8-12)23-10-11(7-15(23)24)16(25)22-13-4-2-6-21-9-13/h1-6,8-9,11H,7,10H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTMGNHPNJFAZTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC(=C2)C(F)(F)F)C(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-oxo-N-(pyridin-3-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(2-oxo-1-imidazolidinyl)ethyl]acetamide](/img/structure/B6136751.png)
![[2-(2-bromophenoxy)ethyl]methylamine hydrochloride](/img/structure/B6136755.png)



![5-chloro-4-{[4-(2,2-dimethylpropyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B6136772.png)
![3-allyl-5-{[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6136791.png)
![2-(2-furyl)-4-({[2-(methylthio)phenyl]imino}methyl)-1,3-oxazol-5-ol](/img/structure/B6136796.png)
![7-chloro-1,4-dihydrocyclopenta[b]indol-3(2H)-one oxime](/img/structure/B6136803.png)
![ethyl 4-{[1-(1-naphthyl)ethyl]amino}-1-piperidinecarboxylate](/img/structure/B6136811.png)
![N-(2,4-dimethoxyphenyl)-4-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B6136822.png)
![N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}hydrazinecarbothioamide hydrochloride](/img/structure/B6136826.png)
![2-{[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,2-oxazinane](/img/structure/B6136844.png)
![2-{3-[2-(4-hydroxyphenyl)vinyl]-1-phenyl-1H-1,2,4-triazol-5-yl}phenol](/img/structure/B6136852.png)